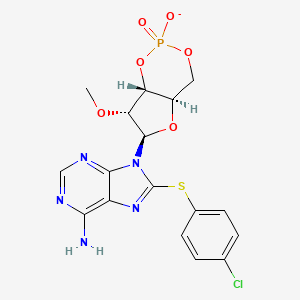
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is known for its ability to permeate cell membranes and activate protein kinases, making it a valuable tool in biochemical and pharmacological research. It is particularly noted for its role in modulating signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate typically involves the introduction of the 4-chlorophenylthio group at the 8-position of the adenine ring, followed by methylation at the 2’-hydroxy group of the ribose moiety. The cyclic monophosphate structure is then formed through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve multiple purification steps, such as crystallization and chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, affecting its interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study signal transduction pathways and enzyme kinetics.
Biology: The compound is employed in cell biology to investigate cellular responses to cAMP analogs.
Medicine: It has potential therapeutic applications in modulating immune responses and treating certain diseases.
Industry: The compound is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects by mimicking the natural cAMP molecule, binding to and activating protein kinases such as protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This activation leads to a cascade of intracellular events that modulate various cellular functions. The molecular targets include cAMP-dependent protein kinases and phosphodiesterases, which play crucial roles in regulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate: Similar in structure but lacks the 2’-O-methyl modification.
8-Bromo-adenosine-3’,5’-cyclic monophosphate: Another cAMP analog with a bromine atom at the 8-position.
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphorothioate: A phosphorothioate analog with similar properties
Uniqueness
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate is unique due to its enhanced cell permeability and stability compared to other cAMP analogs. The 2’-O-methyl modification provides resistance to degradation by phosphodiesterases, making it a more potent and long-lasting activator of cAMP-dependent pathways .
Properties
Molecular Formula |
C17H16ClN5O6PS- |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine |
InChI |
InChI=1S/C17H17ClN5O6PS/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21)/p-1/t10-,12-,13-,16-/m1/s1 |
InChI Key |
BCGHHRAUZWOTNH-XNIJJKJLSA-M |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















